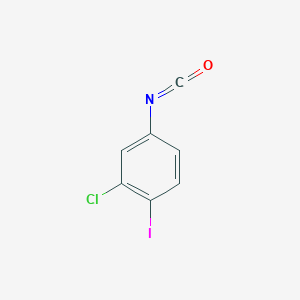

2-Chloro-1-iodo-4-isocyanatobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-1-iodo-4-isocyanatobenzene is a chemical compound belonging to the family of isocyanate derivatives. It has the molecular formula C7H3ClINO and a molecular weight of 279.46 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with an isocyanate functional group.

准备方法

The synthesis of 2-Chloro-1-iodo-4-isocyanatobenzene typically involves the reaction of 2-chlorobenzene with iodine and an isocyanate source. One common method involves the reaction of 2-chlorobenzene with iodine monochloride (ICl) to form 2-chloro-1-iodobenzene, which is then reacted with phosgene (COCl2) to introduce the isocyanate group . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

化学反应分析

2-Chloro-1-iodo-4-isocyanatobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, ammonia (NH3) for addition, and hydrogen (H2) for reduction. Major products formed from these reactions include substituted benzenes, ureas, and amines.

科学研究应用

Organic Synthesis

2-Chloro-1-iodo-4-isocyanatobenzene serves as a versatile building block in organic synthesis. Its isocyanate functional group is reactive and can be utilized to form ureas, carbamates, and other nitrogen-containing compounds. This compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into aromatic systems.

Key Reactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.

- Urethane Formation: The isocyanate group can react with alcohols or amines to form urethanes or ureas, which are important in polymer chemistry and drug development.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its derivatives have been investigated for biological activity against various targets.

Case Studies:

- A study highlighted the synthesis of compounds derived from this compound that exhibited selective inhibition of specific kinases involved in cancer pathways. These compounds demonstrated promising activity in preclinical models, suggesting potential as anticancer agents .

Pharmacological Properties:

- Compounds synthesized from this compound have been evaluated for their ability to modulate biological processes, including apoptosis and necroptosis, indicating their relevance in developing treatments for diseases such as cancer .

Polymer Chemistry

The compound's isocyanate functionality makes it suitable for use in polymer chemistry. It can be incorporated into polyurethanes and other polymeric materials, enhancing their mechanical properties and thermal stability.

Applications:

- Polyurethane Production: The incorporation of this compound into polyurethane formulations can improve the material's durability and resistance to environmental factors.

Environmental Chemistry

Research has also explored the environmental implications of using halogenated compounds like this compound. Understanding its degradation pathways and potential toxicity is crucial for assessing its environmental impact.

Toxicity Studies:

Studies indicate that halogenated isocyanates can pose risks due to their reactivity and potential to form toxic byproducts. Evaluating these risks is essential for safe handling and application in industrial processes .

Summary Table of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Organic Synthesis | Building block for various organic reactions | Formation of ureas and carbamates |

| Medicinal Chemistry | Development of pharmacologically active compounds | Anticancer agents |

| Polymer Chemistry | Incorporation into polymer matrices for enhanced properties | Polyurethane production |

| Environmental Chemistry | Assessment of toxicity and degradation pathways | Risk evaluation |

作用机制

The mechanism of action of 2-Chloro-1-iodo-4-isocyanatobenzene involves its interaction with nucleophiles due to the presence of the isocyanate group. This group can react with amines to form stable urea linkages, which are important in various biological and chemical processes. The chlorine and iodine atoms also contribute to the compound’s reactivity, allowing it to participate in halogen exchange reactions .

相似化合物的比较

2-Chloro-1-iodo-4-isocyanatobenzene can be compared with other similar compounds such as:

2-Chloro-1-iodobenzene: Lacks the isocyanate group, making it less reactive in nucleophilic addition reactions.

4-Chloro-1-iodo-2-isocyanatobenzene: Has a different substitution pattern on the benzene ring, affecting its reactivity and applications.

2-Bromo-4-chloro-1-iodobenzene: Contains a bromine atom instead of an isocyanate group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of halogen atoms and the isocyanate group, which provides a versatile platform for various chemical transformations and applications.

生物活性

2-Chloro-1-iodo-4-isocyanatobenzene is a halogenated aromatic compound notable for its unique chemical structure, which includes both halogen atoms (chlorine and iodine) and an isocyanate functional group. This combination contributes to its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential applications in medicinal chemistry.

The compound's reactivity is primarily attributed to the isocyanate group, which can engage in nucleophilic addition reactions with various biomolecules, including proteins and nucleic acids. The chlorine and iodine atoms enhance its electrophilicity, allowing it to participate in substitution reactions with nucleophiles.

Key Reactions:

- Nucleophilic Addition: The isocyanate can react with amines to form stable urea linkages.

- Substitution Reactions: Chlorine and iodine can be replaced by other nucleophiles, which may alter the compound's biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential: Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines. Its ability to form adducts with cellular macromolecules could disrupt normal cellular functions, leading to apoptosis in malignant cells.

- Anti-inflammatory Effects: The compound has been investigated for its potential to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition: Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Case Studies

Recent studies have provided insights into the biological effects of this compound:

- Study on Cancer Cell Lines: A study published in a peer-reviewed journal demonstrated that treatment with varying concentrations of the compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7). The mechanism was attributed to increased apoptosis markers such as caspase activation and PARP cleavage .

- Inflammation Model: In an animal model of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potential role in modulating inflammatory responses .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Isocyanate Group | Biological Activity |

|---|---|---|

| This compound | Yes | Anticancer, anti-inflammatory |

| 2-Chloro-1-iodobenzene | No | Lower reactivity |

| 4-Chloro-1-iodo-2-isocyanatobenzene | Yes | Similar anticancer properties |

| 2-Bromo-4-chloro-1-iodobenzene | No | Different chemical properties |

The presence of the isocyanate group in this compound significantly enhances its reactivity compared to its analogs without this functional group.

属性

IUPAC Name |

2-chloro-1-iodo-4-isocyanatobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClINO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGMUJMQNGSUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。